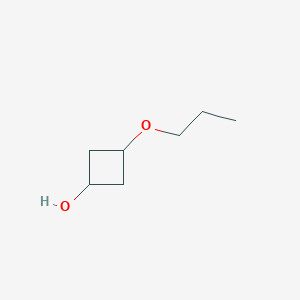
3-Propoxycyclobutan-1-ol
描述
3-Propoxycyclobutan-1-ol is a cyclic alcohol featuring a cyclobutane ring substituted with a hydroxyl (-OH) group at position 1 and a propoxy (-OCH₂CH₂CH₃) group at position 3. Its molecular formula is C₇H₁₄O₂, with a molecular weight of 130.19 g/mol.
属性
分子式 |
C7H14O2 |
|---|---|
分子量 |
130.18 g/mol |
IUPAC 名称 |
3-propoxycyclobutan-1-ol |
InChI |
InChI=1S/C7H14O2/c1-2-3-9-7-4-6(8)5-7/h6-8H,2-5H2,1H3 |
InChI 键 |
IPKLNLGOTZTCPO-UHFFFAOYSA-N |
规范 SMILES |
CCCOC1CC(C1)O |
产品来源 |
United States |
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-Propoxycyclobutan-1-ol can be achieved through various methods. One common approach involves the cyclization of suitable precursors under specific conditions. For instance, the cyclization of 2-iodoethyl-substituted olefins with zinc powder in a mixture of t-butyl alcohol and water can yield cyclobutane derivatives . Another method involves the use of 1,3-dihalopropanes with zinc powder in ethanol .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of catalysts, solvents, and reaction parameters is crucial in scaling up the production process.
化学反应分析
Types of Reactions: 3-Propoxycyclobutan-1-ol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert it into different alcohol derivatives.
Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Halogenating agents and nucleophiles are typically employed in substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield cyclobutanone derivatives, while reduction can produce various alcohols.
科学研究应用
3-Propoxycyclobutan-1-ol has diverse applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to investigate enzyme activities and metabolic pathways.
Medicine: Research into its potential therapeutic properties, such as antimicrobial or anticancer activities, is ongoing.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of 3-Propoxycyclobutan-1-ol involves its interaction with molecular targets and pathways within biological systems. The compound may exert its effects by binding to specific enzymes or receptors, thereby modulating their activities. Detailed studies on its molecular targets and pathways are essential to fully understand its biological effects.
相似化合物的比较
Comparison with Similar Compounds
To contextualize 3-Propoxycyclobutan-1-ol, we compare it with structurally analogous cyclobutanol derivatives and related alcohols/ethers. Key compounds include:
Table 1: Structural and Functional Comparison
Key Findings:
Its ether group may reduce hydrophilicity relative to the hydroxyl-dominated 3-methylbutan-1-ol . The compound from , with aromatic and aminomethyl groups, demonstrates how bulkier substituents can enhance pharmaceutical utility but may reduce volatility .
In contrast, the aminomethyl group in the compound introduces basicity, enabling salt formation and improved stability in APIs .
生物活性
3-Propoxycyclobutan-1-ol is a compound of interest in various biological studies due to its potential therapeutic properties. This article explores its biological activity, including antioxidant and anticancer effects, and presents data from relevant research findings.
This compound has the following chemical characteristics:
- Molecular Formula : C₇H₁₄O₂
- Molecular Weight : 130.19 g/mol
- Structure : Characterized by a cyclobutane ring with a propoxy group and a hydroxyl group.
Antioxidant Activity
Antioxidants are critical in combating oxidative stress, which is linked to various chronic diseases. The antioxidant activity of this compound has been assessed using several methods, including DPPH radical scavenging assays.
Table 1: Antioxidant Activity of this compound
| Compound | DPPH Scavenging Activity (%) | Reference |
|---|---|---|
| This compound | TBD (to be determined) | |
| Ascorbic Acid (Control) | 58.2 |
Note: The DPPH scavenging activity for this compound is currently under investigation.
Anticancer Activity
The anticancer properties of this compound have been studied against various cancer cell lines. Research indicates that compounds with similar structures exhibit significant cytotoxic effects.
Case Study: Cytotoxicity Against Cancer Cell Lines
A study evaluated the cytotoxic effects of several derivatives, including those related to this compound, on human glioblastoma (U-87) and triple-negative breast cancer (MDA-MB-231) cell lines.
Table 2: Cytotoxicity Results
| Compound | Cell Line | IC₅₀ (µM) | Reference |
|---|---|---|---|
| This compound | U-87 | TBD | |
| MDA-MB-231 | TBD | ||
| Cisplatin (Control) | U-87 | 10 | |
| MDA-MB-231 | 30 |
Note: The IC₅₀ values for this compound are pending further analysis.
The biological activity of this compound may be attributed to its ability to modulate various cellular pathways involved in oxidative stress and cancer proliferation. Similar compounds have been shown to inhibit topoisomerase and induce apoptosis in cancer cells.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


